2-Methylpropaneperoxoic acid

Description

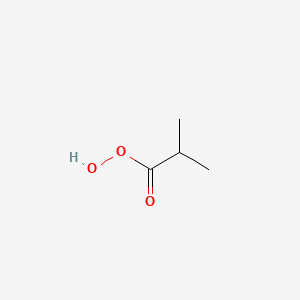

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropaneperoxoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(2)4(5)7-6/h3,6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQKOPBJHBWELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499856 | |

| Record name | 2-Methylpropaneperoxoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13122-72-0 | |

| Record name | 2-Methylpropaneperoxoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylpropaneperoxoic Acid

Autoxidation Pathways for Peroxyisobutyric Acid Generation

2-Methylpropaneperoxoic acid, also known as peroxyisobutyric acid, is synthesized through the autoxidation of isobutanal. This process involves the reaction of isobutanal with oxygen, often facilitated by an initiator.

Liquid Phase Autoxidation of Isobutanal with Molecular Oxygen

The generation of this compound is achieved through the liquid phase autoxidation of isobutyraldehyde (B47883). oup.com This reaction uses molecular oxygen as the oxidant. The fundamental process involves the conversion of isobutyraldehyde into the corresponding peroxy acid. This method is a key route for producing peroxyisobutyric acid, which has applications as an epoxidizing agent. oup.com

Role of Initiators in Autoxidation Reactions (e.g., Ozone)

To facilitate the autoxidation of isobutyraldehyde, initiators are often employed. Ozone has been identified as an effective initiator for this reaction. oup.com The presence of an initiator like ozone helps to increase the selectivity of the reaction towards the desired peroxyisobutyric acid. oup.com The rate of ozone feed is a critical parameter that influences the efficiency of the process. oup.com

Influence of Reaction Parameters on Peroxyisobutyric Acid Selectivity and Yield

The selectivity and yield of this compound are significantly influenced by several reaction parameters. These include the aldehyde conversion rate, the feed rate of oxygen and ozone, and the reaction temperature. oup.com

The selectivity for peroxyisobutyric acid is inversely related to the amount of isobutyraldehyde converted per unit volume of the reacting fluid. oup.com Lower conversion rates per unit volume tend to favor higher selectivity of the peroxy acid. oup.com

An increase in the ozone feed rate has been shown to enhance the selectivity for peroxyisobutyric acid. oup.com This highlights the crucial role of the initiator's concentration in directing the reaction towards the desired product.

The formation of peroxyisobutyric acid is temperature-dependent, with lower temperatures favoring higher selectivity. oup.com As the reaction temperature decreases, the selectivity towards the peroxy acid increases. oup.com

Research Findings on Peroxyisobutyric Acid Synthesis

| Reaction Parameter | Effect on Peroxyisobutyric Acid Selectivity |

| Aldehyde Conversion Rate | Decreases with increasing conversion per unit volume oup.com |

| Ozone Feed Rate | Increases with increasing feed rate oup.com |

| Temperature | Increases with decreasing temperature oup.com |

In addition to these primary parameters, the presence of a small amount of water in the solvent can also increase the selectivity for peroxyisobutyric acid. However, an excessive amount of water can have the opposite effect. oup.com The autoxidation process also leads to the formation of by-products, including isobutyric acid, isopropyl alcohol, acetone, isopropyl formate, propane, propylene, carbon dioxide, and carbon monoxide. oup.com

Role of Solvent Composition, Including Water Content

The synthesis of peroxycarboxylic acids, including this compound, is commonly achieved through the equilibrium reaction between the corresponding carboxylic acid (isobutyric acid) and hydrogen peroxide. The solvent system plays a critical role in this process, influencing reaction rates, yields, and the stability of the desired peroxy acid.

The reaction is often conducted in a biphasic system, particularly when the substrate to be oxidized is not soluble in the aqueous phase containing hydrogen peroxide. In such cases, the carboxylic acid itself can act as a phase transfer catalyst or a co-solvent. The presence of water is inherent due to the use of aqueous hydrogen peroxide solutions. While water is a product of the equilibrium reaction and can shift the equilibrium back towards the reactants, its presence is often necessary to dissolve the hydrogen peroxide and facilitate the reaction.

In the context of epoxidation reactions using in situ generated peroxy acids, such as performic or peracetic acid, the reaction medium is typically composed of the substrate (e.g., vegetable oil), the carboxylic acid, and aqueous hydrogen peroxide. The carboxylic acid acts as both a reactant and a solvent. The concentration of water can influence the rate of peroxy acid formation and its subsequent reactions. While no specific studies detailing the solvent composition for the synthesis of pure this compound were found, the principles from related peroxy acid syntheses suggest that controlling the water content and potentially using co-solvents could be crucial for optimizing the yield and minimizing decomposition.

In Situ Generation of this compound for Synthetic Applications

The in situ generation of this compound is a practical approach for its use in synthetic applications, particularly in oxidation reactions like epoxidation. This method avoids the need to isolate and handle the potentially unstable pure peroxy acid. The general principle involves the reaction of isobutyric acid with hydrogen peroxide in the presence of the substrate that is to be oxidized.

This technique is widely employed in the epoxidation of various unsaturated compounds, such as vegetable oils. mdpi.com The process typically involves mixing the substrate, isobutyric acid, and hydrogen peroxide, often with a catalyst such as a mineral acid, to accelerate the formation of the peroxy acid. The this compound formed in the reaction mixture then readily reacts with the double bonds of the substrate to form epoxides. mdpi.com

Studies on the epoxidation of rubber seed oil and oleic acid using in situ generated peroxy acids (performic and peracetic acid) demonstrate the feasibility and effectiveness of this approach. mdpi.comsrce.hrijcce.ac.ir The reaction parameters, including temperature, molar ratios of reactants, and reaction time, are optimized to maximize the conversion to the epoxide and minimize side reactions. mdpi.com This methodology can be directly applied to the use of this compound for various oxidation reactions.

Advanced Synthetic Approaches to Peroxyisobutyric Acid Derivatives

Advanced synthetic methodologies for preparing derivatives of peroxyisobutyric acid are an area of ongoing research, aiming to improve efficiency, selectivity, and safety. While specific literature on advanced approaches for peroxyisobutyric acid derivatives is scarce, general advancements in oxidation catalysis and reaction engineering can be considered applicable.

One area of advancement is the development of novel catalysts for the oxidation of isobutyraldehyde, a potential precursor to this compound. The direct oxidation of aldehydes with molecular oxygen can lead to the formation of peroxycarboxylic acids. Research into new catalytic systems could enhance the selectivity and yield of this transformation.

Furthermore, the application of flow chemistry or microreactor technology presents a promising avenue for the synthesis of peroxy acids. These technologies offer enhanced heat and mass transfer, allowing for better control over reaction conditions and improved safety when handling energetic compounds like peroxides. Continuous flow processes can also enable the direct and immediate use of the generated peroxy acid in a subsequent reaction step, minimizing decomposition and storage issues.

While specific examples for peroxyisobutyric acid are not prevalent in the reviewed literature, the principles of these advanced synthetic techniques are broadly applicable and represent the future direction for the synthesis of this and other peroxycarboxylic acids and their derivatives.

Mechanistic Investigations of 2 Methylpropaneperoxoic Acid Reactivity

Epoxidation Reactions Catalyzed by Peroxyisobutyric Acid

2-Methylpropaneperoxoic acid serves as an effective oxygen-transfer agent for the conversion of alkenes to epoxides. This transformation is a specific example of the broader class of Prilezhaev reactions, which utilize peroxy acids for epoxidation. The reaction is typically conducted in inert solvents and proceeds via a well-defined, concerted mechanism.

The Prilezhaev reaction is the chemical process of converting an alkene into an epoxide using a peroxy acid, such as this compound. The peroxy acid acts as an electrophilic source of oxygen that adds across the double bond of the alkene. libretexts.org This process results in the formation of an epoxide and a carboxylic acid byproduct, in this case, 2-methylpropanoic acid (isobutyric acid). researchgate.net

The mechanism for the epoxidation of an alkene by a peroxy acid is widely accepted to be a concerted process, often referred to as the "Butterfly Mechanism". youtube.com In this single-step mechanism, several bonding changes occur simultaneously. youtube.com The peroxy acid, like this compound, adopts a conformation where its plane bisects that of the alkene in the transition state.

The process involves the nucleophilic π-bond of the alkene attacking the electrophilic terminal oxygen of the peroxy acid. youtube.comyoutube.comyoutube.com Concurrently, the weak O-O peroxide bond breaks, a new C=O double bond forms, and the proton from the peroxy acid's hydroxyl group is transferred to the carbonyl oxygen of what will become the carboxylic acid byproduct. researchgate.net This intricate, cyclic arrangement of atoms in the transition state resembles a butterfly, hence the name. The concerted nature of this mechanism means no charged intermediates, such as carbocations, are formed, which has significant implications for the reaction's stereochemistry. nih.gov

The reactivity observed in the Prilezhaev reaction can be explained through frontier molecular orbital (FMO) theory. youtube.comnih.gov The key interaction occurs between the highest occupied molecular orbital (HOMO) of the alkene (the nucleophile) and the lowest unoccupied molecular orbital (LUMO) of the peroxy acid (the electrophile). nih.gov

Specifically, the electron-rich π orbital of the C=C double bond (HOMO) donates electron density into the low-energy antibonding σ* orbital of the weak O-O bond (LUMO) in the peroxy acid. This HOMO-LUMO interaction is the most significant stabilizing factor in the transition state and accounts for the transfer of the oxygen atom. youtube.com The energy gap between these frontier orbitals influences the reaction rate; a smaller gap generally leads to a faster reaction. The electrophilic character of this compound is thus attributed to the low-lying σ* (O-O) orbital that is available to accept electrons from the alkene. nih.gov

A defining characteristic of the epoxidation reaction with peroxy acids like this compound is its high degree of stereospecificity. nih.gov The concerted "butterfly mechanism" dictates that the oxygen atom is delivered to one face of the alkene in a syn-addition. youtube.comnih.gov This means that the stereochemical arrangement of the substituents on the alkene is precisely retained in the resulting epoxide product. nih.gov

For example, the epoxidation of a cis-alkene yields exclusively the cis-epoxide, while a trans-alkene produces only the trans-epoxide. This conservation of stereochemistry is a direct consequence of the single-step mechanism, where there is no opportunity for bond rotation that would occur if a discrete, open-chain intermediate were formed. nih.gov If the reaction creates new chiral centers, a racemic mixture of enantiomers is typically formed when starting with an achiral alkene, as the peroxy acid can attack either face of the planar alkene with equal probability.

The Prilezhaev reaction is also highly regioselective when applied to molecules containing multiple or substituted double bonds. The peroxy acid is an electrophilic reagent, and therefore, it reacts preferentially with the most electron-rich C=C double bond. libretexts.orgnih.gov The nucleophilicity of an alkene is increased by the presence of electron-donating groups, such as alkyl groups, attached to the sp²-hybridized carbons.

Consequently, more substituted double bonds react faster than less substituted ones. For instance, in a diene, a tetrasubstituted double bond will be epoxidized much more readily than a disubstituted or monosubstituted one. nih.gov This selectivity allows for the targeted epoxidation of specific sites within complex molecules, making it a powerful tool in organic synthesis.

This trend is clearly demonstrated by the relative rates of epoxidation for a series of alkenes with increasing alkyl substitution. The data shows a dramatic increase in reaction rate as the number of electron-donating alkyl groups on the double bond increases, reflecting the enhanced nucleophilicity of the alkene.

| Alkene | Structure | Substitution Pattern | Relative Rate |

|---|---|---|---|

| Ethene | H₂C=CH₂ | Unsubstituted | 1 |

| Propene | CH₃CH=CH₂ | Monosubstituted | 24 |

| trans-2-Butene | CH₃CH=CHCH₃ | Disubstituted | 500 |

| 2-Methyl-2-butene | (CH₃)₂C=CHCH₃ | Trisubstituted | 6500 |

Data sourced from a representative study on peroxy acid epoxidation, illustrating the general kinetic trend.

Kinetic Studies of Peroxyisobutyric Acid Epoxidation

Rate-Determining Steps in Peracid Formation and Epoxidation

Following its formation, the peroxy acid reacts with an alkene to form an epoxide. This epoxidation step is typically slower and is considered the kinetically controlled part of the process. nih.gov The mechanism of epoxidation with peroxy acids is a concerted process where the peroxy acid transfers an oxygen atom to the double bond of the alkene. youtube.comlibretexts.orgleah4sci.com This involves a complex transition state where several bonds are broken and formed simultaneously. youtube.comyoutube.com The reaction is initiated by the electrophilic oxygen of the peroxy acid interacting with the nucleophilic alkene. libretexts.org

Side Reactions: Epoxy Ring Opening and Byproduct Formation

A significant challenge in epoxidation reactions is the occurrence of side reactions, primarily the opening of the newly formed epoxy ring. mdpi.comresearchgate.net This ring-opening is often catalyzed by the presence of acids in the reaction mixture, including the carboxylic acid byproduct formed from the peroxy acid during epoxidation. openstax.orgmasterorganicchemistry.com The acidic environment can protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack. openstax.orgmasterorganicchemistry.comkhanacademy.org

The nature of the nucleophile and the reaction conditions dictate the outcome of the ring-opening. In aqueous acidic media, hydrolysis of the epoxide leads to the formation of 1,2-diols (vicinal glycols). libretexts.orgopenstax.org If other nucleophiles, such as alcohols or halides from anhydrous acids (HX), are present, they can also attack the protonated epoxide, leading to the formation of alkoxy alcohols or halohydrins, respectively. openstax.orglibretexts.org The regioselectivity of this acid-catalyzed ring-opening depends on the structure of the epoxide. For primary and secondary carbons, the attack generally occurs at the less substituted carbon (SN2-like). openstax.orglibretexts.org However, for tertiary carbons, the attack preferentially happens at the more substituted carbon due to the development of a partial positive charge, exhibiting SN1-like character. openstax.orglibretexts.org

Base-catalyzed ring-opening is also possible, where a strong nucleophile attacks the less hindered carbon of the epoxide in a typical SN2 fashion. openstax.org

Kinetic Modeling and Parameter Estimation for Epoxidation Systems

To understand and optimize epoxidation processes, kinetic modeling is an essential tool. mdpi.comunal.edu.cosrce.hr These models aim to mathematically describe the rates of the main and side reactions occurring in the system. Developing a reliable kinetic model requires estimating several kinetic parameters, such as reaction rate constants and activation energies. srce.hrmdpi.com

Kinetic models for epoxidation often consider the system as a two-phase (liquid-liquid) or three-phase (liquid-liquid-solid) system, especially when using in situ generated peroxy acids and solid catalysts. mdpi.comunal.edu.co The model must account for mass transfer between the phases, as the peroxy acid is typically formed in the aqueous phase and then reacts with the alkene in the organic phase. unal.edu.co

The modeling process generally involves:

Proposing a reaction network: This includes the main epoxidation reaction and significant side reactions like epoxide ring degradation. unal.edu.co

Developing differential equations: These equations describe the change in concentration of each chemical species over time based on the proposed reaction rates. srce.hr

Parameter estimation: Experimental data is used to estimate the kinetic constants (k values) in the rate equations. This is often done using numerical methods and software like MATLAB to find the best fit between the model predictions and experimental results. srce.hr

The table below presents a simplified overview of the types of reactions and parameters often included in kinetic models for epoxidation.

| Reaction Type | Key Reactants | Key Products | Kinetic Parameter |

| Peracid Formation | Carboxylic Acid, Hydrogen Peroxide | Peroxy Acid, Water | k_formation |

| Epoxidation | Alkene, Peroxy Acid | Epoxide, Carboxylic Acid | k_epoxidation |

| Epoxy Ring Opening (Hydrolysis) | Epoxide, Water | 1,2-Diol | k_hydrolysis |

This table is a generalized representation and specific models may include more detailed reaction steps and parameters.

Baeyer-Villiger Oxidation Mediated by this compound

Reaction Mechanism of Ketone to Ester/Lactone Conversion

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters and cyclic ketones into lactones using a peroxy acid, such as this compound, as the oxidant. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.org The reaction was first reported by Adolf von Baeyer and Victor Villiger in 1899. wikipedia.org

The generally accepted mechanism involves several steps:

Protonation of the carbonyl: The peroxy acid first protonates the carbonyl oxygen of the ketone, which increases the electrophilicity of the carbonyl carbon. organicchemistrytutor.com

Nucleophilic attack: The peroxy acid then acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org

Concerted rearrangement: This is considered the rate-determining step. wikipedia.org In a concerted fashion, one of the groups attached to the former carbonyl carbon migrates to the adjacent oxygen of the peroxide linkage, while the carboxylic acid is eliminated as a leaving group. wikipedia.org

Deprotonation: The resulting protonated ester is then deprotonated to yield the final ester product. organicchemistrytutor.com

The stereochemistry of the migrating group is retained during the rearrangement. pitt.edu

Formation of Criegee Intermediates from Peroxyisobutyric Acid

The key intermediate in the Baeyer-Villiger oxidation is the Criegee intermediate. wikipedia.org This tetrahedral species is formed from the nucleophilic addition of the peroxyisobutyric acid to the ketone's carbonyl group. The stability and subsequent rearrangement of this intermediate dictate the course of the reaction.

While the term "Criegee intermediate" is central to the Baeyer-Villiger oxidation, it is also used to describe carbonyl oxides formed in the ozonolysis of alkenes. osti.gov These atmospheric Criegee intermediates are highly reactive species that can participate in various atmospheric reactions, including the formation of secondary organic aerosols. osti.govrsc.orgresearchgate.net It is important to distinguish the Criegee intermediate in the context of the Baeyer-Villiger reaction, which is a tetrahedral adduct, from the carbonyl oxides formed in ozonolysis.

Migratory Aptitude of Substituents: Stereoelectronic and Steric Factors

In the Baeyer-Villiger oxidation of unsymmetrical ketones, the regioselectivity is determined by the migratory aptitude of the substituents attached to the carbonyl group. The group that is better able to stabilize a positive charge will preferentially migrate. organic-chemistry.orglibretexts.org This leads to a general order of migratory aptitude.

General Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group |

|---|

| H |

| Tertiary alkyl |

| Cyclohexyl ≈ Secondary alkyl ≈ Phenyl |

| Primary alkyl |

| Methyl |

This table is based on information from multiple sources. organicchemistrytutor.comorganic-chemistry.orgpitt.eduadichemistry.comstackexchange.com

Several factors influence this migratory preference:

Electronic Effects: The migration is thought to proceed through a transition state with some carbocation character on the migrating group. Therefore, groups that can better stabilize a positive charge through inductive effects or resonance have a higher migratory aptitude. libretexts.orgadichemistry.com Electron-withdrawing groups on the substituent decrease the rate of migration. wikipedia.org

Stereoelectronic Effects: For the migration to occur, the migrating group must be positioned anti-periplanar to the O-O bond of the peroxide in the Criegee intermediate. wikipedia.orgpitt.edu This alignment allows for optimal orbital overlap between the sigma bond of the migrating group and the antibonding sigma orbital of the peroxide bond. wikipedia.org

Steric Factors: Steric hindrance can also play a role. The transition state involves a gauche interaction between the non-migrating group and the peroxyacid moiety. To minimize this steric strain, the bulkier group may preferentially adopt the anti-periplanar position required for migration, thus enhancing its migratory aptitude. wikipedia.org

Applications of Peroxyisobutyric Acid in Selective Baeyer-Villiger Oxidations

Peroxyisobutyric acid, a member of the peroxy acid family, is a reagent in the Baeyer-Villiger oxidation, a reaction that converts ketones to esters and cyclic ketones to lactones. wikipedia.orgorganic-chemistry.org This oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group. organicchemistrytutor.comsigmaaldrich.com The reaction is highly selective, with the regioselectivity determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.orgjk-sci.com

The generally accepted mechanism proceeds through a Criegee intermediate. wikipedia.orgjk-sci.com Initially, the ketone's carbonyl oxygen is protonated by the peroxy acid, enhancing the carbonyl carbon's electrophilicity. organicchemistrytutor.com The peroxyisobutyric acid then performs a nucleophilic attack on this activated carbonyl carbon. organicchemistrytutor.com This is followed by the migration of one of the alkyl groups from the ketone to the adjacent peroxy oxygen, which is the rate-determining step. wikipedia.org The group with the greater ability to stabilize a positive charge exhibits a higher tendency to migrate. organic-chemistry.org Finally, the intermediate collapses to form the ester and isobutyric acid.

The migratory aptitude for various substituents generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgorganicchemistrytutor.com This predictable selectivity makes the Baeyer-Villiger oxidation a valuable tool in organic synthesis for producing specific ester or lactone products. nih.gov The reaction retains the stereochemistry of the migrating group. jk-sci.com While various peroxy acids can be used, the reactivity is often correlated with the acidity of the corresponding carboxylic acid. wikipedia.org

Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Relative Migratory Aptitude |

| Tertiary alkyl | Highest |

| Secondary alkyl | High |

| Phenyl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

| This table illustrates the general order of preference for group migration in the Baeyer-Villiger oxidation. |

Radical Chemistry of Peroxyisobutyric Acid

Acylperoxyl radicals, specifically the isobutyrylperoxy radical ((CH₃)₂CHC(O)OO•), can be generated from this compound. A primary pathway for the formation of these radicals is through photolysis. copernicus.orgnih.gov The O-O bond in the peroxy acid is relatively weak and can undergo homolytic cleavage upon exposure to ultraviolet radiation, yielding an isobutyryloxyl radical ((CH₃)₂CHC(O)O•) and a hydroxyl radical (•OH). nih.gov

(CH₃)₂CHC(O)OOH + hν → (CH₃)₂CHC(O)O• + •OH

The isobutyryloxyl radical can then undergo further reactions, including decarboxylation to form an isopropyl radical and carbon dioxide. However, in the presence of oxygen, the acylperoxyl radical is a key intermediate in various atmospheric and chemical processes. The formation of acylperoxyl radicals is a critical step in the atmospheric oxidation of volatile organic compounds. dntb.gov.ua

Hydrogen atom migration, or H-shift, within peroxy radicals is a significant unimolecular reaction pathway, particularly in atmospheric chemistry. copernicus.orgcopernicus.org These intramolecular reactions can compete with traditional bimolecular reactions of peroxy radicals, especially in low-NOx environments. copernicus.orgustc.edu.cn For acylperoxy radicals derived from this compound, a 1,5-H shift is a plausible pathway. This involves the migration of a hydrogen atom from a methyl group to the peroxy radical center.

Theoretical studies have shown that such H-migration reactions can be significant for certain carbonyl peroxy radicals, with rates that are competitive with their bimolecular reactions in the atmosphere. dntb.gov.uaustc.edu.cn These intramolecular H-shifts lead to the formation of hydroperoxy-substituted radicals. copernicus.org The resulting hydroperoxide functional group can facilitate further, faster H-migration reactions, contributing to the formation of highly oxidized molecules. copernicus.org This process is a key component of atmospheric autoxidation.

In the atmosphere, acylperoxy radicals, such as the isobutyrylperoxy radical, can react with nitrogen dioxide (NO₂) to form peroxyacyl nitrates (PANs). researchgate.net In the case of the isobutyrylperoxy radical, this reaction leads to the formation of peroxyisobutyric nitric anhydride (B1165640) (PiBN).

(CH₃)₂CHC(O)OO• + NO₂ ⇌ (CH₃)₂CHC(O)OONO₂ (PiBN)

PiBN is a member of the PAN family of compounds, which are important reservoirs for nitrogen oxides (NOx) in the troposphere. researchgate.netcopernicus.org The thermal stability of PANs allows them to transport NOx over long distances, influencing regional air quality and ozone formation far from the original emission sources. The formation of PiBN and other PANs represents a temporary sink for both the acylperoxy radicals and NOx. researchgate.net The decomposition of PiBN releases the initial radicals and NO₂, thus playing a role in the redistribution of these reactive species in the atmosphere. copernicus.org

The isobutyrylperoxy radical, once formed, is subject to several competitive reaction pathways, the prevalence of which depends on atmospheric conditions. copernicus.org In polluted environments with high concentrations of nitric oxide (NO), the reaction with NO is a dominant pathway, leading to the formation of an isobutyryloxyl radical and nitrogen dioxide (NO₂).

(CH₃)₂CHC(O)OO• + NO → (CH₃)₂CHC(O)O• + NO₂

In cleaner, low-NOx environments, other reactions become more significant. ustc.edu.cn These include self-reaction with another peroxy radical or cross-reactions with other peroxy radicals (RO₂). copernicus.org As discussed previously, unimolecular reactions such as intramolecular hydrogen shifts can also be a competitive pathway. dntb.gov.ua The balance between these bimolecular and unimolecular reactions is a key factor in determining the chemical evolution of the atmosphere, including the production of ozone and secondary organic aerosols. copernicus.orgcopernicus.org

Other Oxidation Reactions Involving this compound

Beyond the Baeyer-Villiger oxidation, this compound, like other peroxy acids, can participate in other types of oxidation reactions. A notable example is the epoxidation of alkenes. youtube.com In this reaction, the peroxy acid transfers an oxygen atom to the double bond of an alkene, forming an epoxide (also known as an oxirane). youtube.com This process is a concerted reaction where the new C-O bonds are formed simultaneously as the O-O bond in the peroxy acid breaks. youtube.com

The reactivity of peroxy acids in epoxidation reactions can be influenced by the substituents on both the peroxy acid and the alkene. Generally, more electron-deficient peroxy acids are more reactive. While peroxyisobutyric acid is a viable reagent, other peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) are more commonly used for this transformation in laboratory settings. youtube.com Peroxy acids are also utilized in the oxidation of other functional groups, such as the conversion of sulfides to sulfoxides and sulfones, and amines to nitro compounds or amine oxides, showcasing their versatility as oxidizing agents in organic synthesis. researchgate.netlibretexts.org

Oxidation of Sulfides to Sulfoxides

The oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, often accomplished using peroxy acids. The generally accepted mechanism involves the nucleophilic sulfur atom of the sulfide (B99878) attacking the electrophilic outer oxygen atom of the peroxy acid. This leads to a transition state where the oxygen is transferred to the sulfur, forming the sulfoxide (B87167) and releasing the corresponding carboxylic acid.

However, specific kinetic data and detailed mechanistic studies elucidating the precise nature of the transition state, solvent effects, and substituent effects for the reaction of this compound with various sulfides are not prominently reported in the available literature. Without such studies, a data-driven analysis of this specific reaction is not possible.

Oxidative Cleavage Reactions with Peroxyisobutyric Acid

Oxidative cleavage reactions, which involve the breaking of carbon-carbon bonds, are crucial for the synthesis of carbonyl compounds and carboxylic acids. Peroxy acids can be employed in these reactions, often in conjunction with other reagents. For instance, the Baeyer-Villiger oxidation is a well-known reaction where a peroxy acid converts a ketone to an ester or a cyclic ketone to a lactone, which can be considered a form of oxidative cleavage of a C-C bond adjacent to a carbonyl group.

The general mechanism of the Baeyer-Villiger oxidation involves the initial protonation of the carbonyl oxygen by the peroxy acid, followed by the nucleophilic attack of the peroxy acid on the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. The subsequent migration of an adjacent carbon atom to the oxygen of the peroxy group leads to the formation of the ester and a carboxylic acid.

Despite the general understanding of this and other oxidative cleavage reactions, specific research detailing the use of peroxyisobutyric acid, including reaction kinetics, substrate scope, and mechanistic investigations that would allow for the creation of informative data tables, is not found in the surveyed literature.

Acid-Catalyzed Rearrangements and Heterolytic Transformations

Peroxy acids can undergo acid-catalyzed rearrangements, which are often complex transformations leading to various products. The protonation of the peroxy acid can initiate a cascade of events, including heterolytic cleavage of the weak oxygen-oxygen bond, followed by rearrangements of the resulting carbocationic intermediates.

The specific pathways and products of the acid-catalyzed rearrangement of this compound would depend on the reaction conditions and the structure of the peroxy acid itself. However, dedicated studies on the acid-catalyzed rearrangements and heterolytic transformations of this compound, which would provide the necessary data for a detailed mechanistic discussion and the generation of relevant data tables, are not available in the public domain.

Theoretical and Computational Studies of 2 Methylpropaneperoxoic Acid

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a prominent tool for predicting the geometries of reactants, products, and transition states, as well as for calculating the reaction energies and activation barriers that define a chemical reaction's pathway. In the context of peroxy acids, DFT calculations would be instrumental in elucidating the mechanisms of their various reactions, including oxidations, thermal decompositions, and radical-forming processes.

For a compound like 2-methylpropaneperoxoic acid, DFT could be employed to study its role as an oxidant. For example, in the epoxidation of an alkene, DFT calculations could map out the potential energy surface of the reaction, identifying the transition state and any intermediate species. This would provide insights into the stereoselectivity and regioselectivity of the reaction. While no specific DFT studies on this compound have been found, research on other organic peroxides demonstrates the utility of this approach. For instance, DFT has been used to investigate the decomposition of similar peroxides, providing detailed information on bond dissociation energies and the nature of the resulting radical species.

Modeling of Transition States and Energetics in Oxidation Reactions

The modeling of transition states is a critical aspect of computational chemistry that allows for the understanding of reaction kinetics. For oxidation reactions involving this compound, identifying the structure and energy of the transition state is key to predicting the reaction rate and understanding the factors that influence it. Computational methods, particularly DFT, are used to locate the transition state, which is a first-order saddle point on the potential energy surface.

In a typical oxidation reaction where this compound would act as an oxygen donor, the transition state would likely involve the substrate, the peroxy acid, and the breaking and forming of several bonds simultaneously. The calculated energy of this transition state, relative to the reactants, gives the activation energy of the reaction. While specific models for this compound are not available, studies on peroxyacetic acid and other similar oxidants have shown that the nature of the substituent on the peroxy acid can significantly influence the transition state geometry and energetics. For this compound, the bulky tert-butyl group would be expected to have a significant steric and electronic effect on the transition state.

Kinetic Isotope Effect Studies for Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful experimental and theoretical tool used to determine reaction mechanisms by observing the change in reaction rate upon isotopic substitution. nih.govacs.org By replacing an atom at or near the reacting center with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the vibrational frequencies of the bonds to that atom can lead to a measurable difference in the reaction rate. acs.org Theoretical calculations of KIEs, often performed using data from DFT calculations, can provide strong evidence for a proposed reaction mechanism. nih.gov

For this compound, KIE studies could be particularly insightful for understanding reactions involving the transfer of the peroxidic hydrogen or oxygen. For instance, in an oxidation reaction where a C-H bond of a substrate is broken, deuterating that position and measuring the KIE could reveal the extent of C-H bond breaking in the rate-determining step. Although no experimental or computational KIE studies have been reported specifically for this compound, such investigations would be invaluable for confirming mechanistic hypotheses derived from other computational methods.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational preferences of a molecule play a crucial role in its reactivity and physical properties. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For this compound, rotation around the C-O and O-O bonds would lead to different conformers. The bulky tert-butyl group would likely impose significant steric constraints, influencing the preferred geometry of the molecule.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy structures. Furthermore, these calculations can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding, which are critical for understanding the behavior of the compound in the condensed phase. While a detailed conformational analysis of this compound is not present in the literature, studies on other tert-butyl-containing compounds highlight the importance of the steric bulk of this group in dictating conformational preferences. libretexts.org

Computational Insights into Radical-Mediated Processes

Peroxy compounds are well-known precursors to radicals, and this compound is expected to be no exception. The O-O bond is relatively weak and can be cleaved homolytically by heat or light to generate a carboxyl radical and a tert-butoxyl radical. Computational chemistry offers a powerful lens through which to study these highly reactive species and the processes they mediate.

DFT and other high-level ab initio methods can be used to calculate the O-O bond dissociation energy, providing a quantitative measure of the thermal stability of this compound. Furthermore, the subsequent reactions of the generated radicals, such as hydrogen abstraction or addition to double bonds, can be modeled to understand the complex reaction networks that can arise. While computational studies specifically targeting the radical-mediated processes of this compound are absent, the extensive body of research on the computational chemistry of organic radicals provides a solid framework for any future investigations in this area.

Analytical Methodologies for Mechanistic Characterization of 2 Methylpropaneperoxoic Acid Reactions

Spectroscopic Techniques for Reaction Monitoring and Intermediate Identification

Spectroscopic methods are indispensable for probing the dynamic changes in molecular structure and concentration that occur during the reactions of 2-Methylpropaneperoxoic acid. These non-invasive techniques provide critical data on reaction progress and the formation of short-lived species.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the real-time progress of chemical reactions by tracking changes in the vibrational modes of functional groups. nih.gov In the context of this compound reactions, FTIR spectroscopy allows for the continuous measurement of the concentration of the peroxy acid and the formation of products. The analysis relies on identifying the characteristic infrared absorption bands of the functional groups involved. For instance, the degradation of organic compounds by peroxide-based advanced oxidation processes can be monitored by observing the disappearance of characteristic reactant peaks and the appearance of new bands corresponding to oxidation products. nih.gov In studies of epoxy resin degradation, in situ FTIR has been used to elucidate kinetics and mechanisms by tracking changes in the spectral data over time. frontiersin.org

The O-O stretching vibration in peroxy compounds is notoriously weak in infrared spectra, but the C=O and O-H stretching vibrations of the peroxy acid group provide strong, characteristic signals that can be monitored. As the reaction proceeds, the decrease in the intensity of these bands can be correlated with the consumption of this compound. Concurrently, the appearance and growth of new peaks, such as those corresponding to the C-O stretching of the resultant tert-butanol (B103910) or the C=O stretch of acetone, provide quantitative information on product formation. This data is crucial for determining reaction kinetics and understanding the reaction mechanism. In studies of similar peroxy compounds, such as the epoxidation of oils, FTIR is used to confirm the formation of the oxirane ring, which appears at a characteristic wavenumber. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to monitor reactions involving chromophores, which are parts of a molecule that absorb light in the UV-Vis range. While the peroxy acid group itself is not a strong chromophore, UV-Vis spectroscopy can be effectively used to follow the degradation of an organic substrate that does absorb in this region. researchgate.net The rate of disappearance of the substrate's characteristic absorbance provides a direct measure of the reaction rate. researchgate.net For example, in the degradation of 2-hydroxybenzoic acid by advanced oxidation processes, UV-Vis spectroscopy provides a straightforward method for tracking the elimination of the aromatic compound from the solution. researchgate.net

Furthermore, if the reaction of this compound leads to the formation of conjugated systems or other chromophoric products, their appearance can be monitored to elucidate reaction pathways. The technique is particularly useful in studying the kinetics of reactions where either the reactant or a product has a distinct and measurable absorbance, allowing for continuous, real-time analysis of concentration changes.

Raman Spectroscopy for Reaction Kinetics and Species Identification

Raman spectroscopy offers a complementary vibrational spectroscopy technique to FTIR, with the significant advantage of being less sensitive to interference from aqueous solvents. This makes it particularly well-suited for studying reactions in aqueous media. The key to its application in this compound reactions is the O-O bond, which, while weak in the infrared, gives rise to a distinct and observable Raman scattering signal. The symmetric stretching mode of the peroxo ligand has a characteristic Raman band. acs.org For hydrogen peroxide, this band appears around 878 cm⁻¹. conicet.gov.ar

By monitoring the intensity of the O-O stretching band of this compound, its consumption can be tracked throughout the reaction, providing valuable kinetic data. conicet.gov.ar Similarly, the formation of products with characteristic Raman signals can be simultaneously monitored. The ability to use the solvent as an internal standard can enhance the quantitative accuracy of the measurements. conicet.gov.ar Raman spectroscopy has been successfully used to measure hydrogen peroxide concentrations in aqueous solutions, even under high pressure, demonstrating its robustness for reaction monitoring. conicet.gov.ar

The table below shows characteristic Raman peaks for related peroxide species.

| Species | Characteristic Raman Peak (cm⁻¹) | Vibrational Mode |

| Hydrogen Peroxide | 878 | O-O stretch |

| Acetone Peroxide | 588, 780, 890, 936 | Multiple modes |

| Acetone | 798 | C-C-C symmetric stretch |

This data, by analogy, suggests the wavenumbers where the peroxide bond in this compound and its reaction byproducts would likely appear. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Many reactions involving peroxides proceed through radical intermediates, which are highly reactive species with unpaired electrons. Electron Paramagnetic Resonance (EPR) spectroscopy is the most sensitive and definitive technique for the detection and identification of these radical species. nih.govrsc.org Since many radical intermediates are too short-lived to be observed directly, a technique called spin trapping is employed. This involves adding a "spin trap" molecule to the reaction mixture, which reacts with the transient radicals to form a more stable radical adduct that can be detected by EPR. nih.govnih.gov

In the context of this compound reactions, which are expected to generate tert-butoxyl (t-BuO•) and other radical species, spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) are invaluable. nih.govnih.gov The resulting DMPO-adduct produces a characteristic EPR spectrum from which the original radical can be identified. This methodology has been used to study radicals derived from hydroperoxide tumor promoters and to investigate the formation of reactive radical intermediates from the decomposition of hydroperoxides catalyzed by iron. rsc.orgnih.gov The table below lists common spin traps and the types of radicals they can detect.

| Spin Trap | Abbreviation | Radicals Trapped |

| 5,5-dimethyl-1-pyrroline N-oxide | DMPO | Carbon-centered, Oxygen-centered (alkoxyl, peroxyl), Hydroxyl |

| 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide | DEPMPO | Superoxide, Hydroxyl |

| N-tert-butyl-α-phenylnitrone | PBN | Carbon-centered |

| 3,5-dibromo-4-nitrosobenzene sulphonic acid | DBNBS | Carbon-centered, Oxygen-centered |

These spin trapping experiments provide direct evidence for the involvement of specific radical intermediates, which is crucial for confirming or refuting proposed reaction mechanisms. nih.gov

Chromatographic and Mass Spectrometric Analysis for Product and Intermediate Characterization

While spectroscopic methods excel at real-time monitoring, chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of the final products and more stable intermediates of a reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reactant Consumption and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. In the study of this compound reactions, GC-MS is used to analyze the reaction mixture at various time points to determine the extent of reactant consumption and to identify and quantify the products formed. hzdr.de Samples are injected into the gas chromatograph, where the components of the mixture are separated based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. nih.gov

For instance, in the partial oxidation of isobutane, GC-MS has been used to identify and quantify products such as tert-butyl hydroperoxide (TBHP), di-tert-butyl peroxide (DTBP), tert-butanol (TBA), and acetone. nih.govchromatographyonline.com This same methodology would be applied to analyze the decomposition products of this compound. For non-volatile products, a derivatization step to create more volatile derivatives may be necessary before GC-MS analysis. The quantitative data obtained from GC-MS is vital for calculating reaction yields and selectivities, providing a comprehensive picture of the reaction outcome. hzdr.de

The table below lists potential products of this compound reactions that can be analyzed by GC-MS.

| Compound | Common Role | Analytical Method |

| This compound | Reactant | GC-MS (with potential derivatization) |

| tert-Butanol | Product | GC-MS |

| Acetone | Product | GC-MS |

| Di-tert-butyl peroxide | Product | GC-MS |

| Isobutane | Precursor | GC-MS |

Chemical Assays for Peroxy Acid Presence (e.g., Starch/Potassium Iodide Test)

The detection and quantification of peroxy acids, such as this compound, are crucial for monitoring reaction progress and ensuring product quality. Various analytical methods are employed for this purpose, with chemical assays offering a rapid and often qualitative or semi-quantitative means of confirming the presence of these potent oxidizing agents. Among the most established and straightforward of these is the starch/potassium iodide test.

This colorimetric method relies on the ability of peroxy acids to oxidize iodide ions (I⁻) to elemental iodine (I₂). In the presence of a starch indicator, the newly formed iodine complexes with the starch to produce a distinct blue to purple color. The intensity of this color can provide a rough estimation of the peroxy acid concentration.

The fundamental reaction mechanism is as follows:

R-C(O)OOH + 2I⁻ + 2H⁺ → R-C(O)OH + I₂ + H₂O

The elemental iodine then reacts with starch to form the colored complex:

I₂ + (C₆H₁₀O₅)n → I₂·(C₆H₁₀O₅)n (blue-purple complex)

Test strips impregnated with potassium iodide and starch are commercially available and provide a convenient format for this assay. bartovation.compreclaboratories.comhazmatresource.com When dipped into a solution containing a peroxy acid, the strip will change color, with the reaction for peroxides being immediate. bartovation.compreclaboratories.comhazmatresource.com The darkness of the resulting blue/purple hue is proportional to the concentration of the oxidizing agent. bartovation.compreclaboratories.comhazmatresource.com While simple and rapid, this method is not specific to a particular peroxy acid and will give a positive result for other oxidizing agents such as hydrogen peroxide, chlorine, and bromine. bartovation.comhazmatresource.comhazmatresource.com

For more quantitative analysis, titrimetric methods are often employed. One common approach involves a two-step titration. First, the hydrogen peroxide content is determined by titration with a standard solution of cerium(IV) sulfate. Subsequently, an excess of potassium iodide is added to the solution, which reacts with the peroxy acid to liberate iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate. evonik.com This method is particularly suitable for solutions with a higher concentration of peracetic acid, typically above 1%. evonik.com

Other advanced analytical techniques are also utilized for the selective determination of peroxy acids, even in the presence of excess hydrogen peroxide. One such method involves the use of the enzyme catalase to selectively decompose hydrogen peroxide without affecting the peroxy acid. The remaining peroxy acid can then be quantified using various colorimetric or spectrophotometric techniques. tandfonline.comresearchgate.netnih.gov For instance, the selective oxidation of 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulfonate (ABTS) by peroxyacetic acid in the presence of iodide can be monitored photometrically to determine the peroxy acid concentration. rsc.org

The following table summarizes the key aspects of the starch/potassium iodide test:

| Parameter | Description | References |

| Principle | Oxidation of iodide to iodine by the peroxy acid, followed by the formation of a colored complex with starch. | bartovation.comhazmatresource.com |

| Reagents | Potassium iodide (KI), Starch indicator | bartovation.comgoogle.com |

| Observation | Formation of a blue to dark purple color. | bartovation.compreclaboratories.comhazmatresource.com |

| Detection Limit | Can detect peroxide levels as low as 5-10 ppm. | bartovation.compreclaboratories.comhazmatresource.com |

| Interferences | Other oxidizing agents such as hydrogen peroxide, chlorine, and bromine. | bartovation.comhazmatresource.comhazmatresource.com |

| Format | Commonly available as test strips. | bartovation.compreclaboratories.comhazmatresource.comhazmatresource.com |

Advanced Applications of 2 Methylpropaneperoxoic Acid in Organic Synthesis and Beyond

Role as a Key Reagent in Fine Chemical Synthesis

2-Methylpropaneperoxoic acid, also known as peroxyisobutyric acid, serves as a valuable reagent in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals and agrochemicals. chemeurope.comnouryon.com Its utility stems from its oxidizing capabilities, which are harnessed in several critical organic transformations. nouryon.comresearchgate.net

The reactivity of this compound is analogous to other peroxy acids like peroxyformic acid (PFA) and peracetic acid (PAA), which are widely used in industrial fine chemical production. researchgate.net Key reactions where this compound can be employed include:

Epoxidation: The transfer of an oxygen atom to an alkene to form an epoxide. Epoxides are highly valuable intermediates in the synthesis of a wide array of fine chemicals due to their reactivity towards various nucleophiles, allowing for the introduction of diverse functional groups.

Hydroxylation: The introduction of a hydroxyl group (-OH) into a molecule. This is a fundamental transformation in organic synthesis for producing alcohols, which are common precursors and final products in the fine chemical industry. researchgate.net

Baeyer-Villiger Oxidation: The conversion of ketones to esters. This reaction is a powerful tool for carbon-skeleton rearrangement and is utilized in the synthesis of complex molecules such as lactones and esters that are important in fragrance and pharmaceutical industries. nouryon.com

The production of many of the world's leading drugs involves synthetic steps where reagents like organic peroxides and metal alkyls are crucial. nouryon.com The controlled oxidizing power of this compound makes it a suitable candidate for such selective oxidation steps in multi-stage pharmaceutical synthesis. chemeurope.comnouryon.com

Development of Greener Oxidation Processes Utilizing In Situ Peroxyisobutyric Acid Generation

In line with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, the in situ generation of this compound presents a significant advancement in sustainable oxidation technology. mdpi.comresearchgate.net This approach avoids the need to handle and store the potentially explosive pure or highly concentrated peroxy acid by forming it directly within the reaction mixture from safer, more stable precursors. researchgate.net

The in situ generation of other peroxy acids, such as performic acid from formic acid and hydrogen peroxide, has been successfully implemented in continuous flow reactors. researchgate.net This methodology offers several advantages applicable to peroxyisobutyric acid:

Enhanced Safety: By generating the oxidant on demand, the risks associated with the storage and transportation of a potentially explosive compound are eliminated. researchgate.net

Waste Reduction: The process can be designed to minimize the use of organic solvents, especially when using concentrated streams of the starting materials, thus reducing waste generation. researchgate.netrsc.org

Process Intensification: Continuous flow systems allow for better control over reaction parameters like temperature and reaction time, leading to higher efficiency and purity of the desired product. rsc.org

Use of Benign Precursors: this compound can be generated from isobutyric acid or isobutyraldehyde (B47883) and an environmentally benign oxidant like hydrogen peroxide. The byproducts of the oxidation are typically the parent carboxylic acid (isobutyric acid) and water, which are non-toxic. mdpi.com

Catalytic Aspects of Peroxyisobutyric Acid in Biomimetic Systems

Biomimetic chemistry seeks to develop synthetic catalysts that mimic the function of biological enzymes, offering highly selective and efficient chemical transformations under mild conditions. nih.govijcce.ac.ir this compound can serve as a crucial oxygen donor in biomimetic oxidation systems that replicate the activity of metalloenzymes like cytochrome P-450. nih.govrsc.org These systems often employ catalysts based on transition metals, such as ruthenium and copper, or organocatalysts like flavins. nih.gov

The general mechanism in these biomimetic systems involves the activation of the peroxy acid by the catalyst to generate a highly reactive oxidizing species. This species then selectively oxidizes a substrate. Metalloporphyrins, for instance, are well-studied biomimetic catalysts that can activate oxygen donors for a variety of oxidation reactions including epoxidations and hydroxylations. rsc.org

Key features of using this compound in biomimetic catalysis include:

| Feature | Description |

| Mimicking Enzyme Function | Synthetic catalysts, such as those based on copper complexes or metalloporphyrins, can use peroxyisobutyric acid to mimic the oxygen-transfer reactions of enzymes like galactose oxidase or cytochrome P-450. nih.govnih.gov |

| Mild Reaction Conditions | Biomimetic systems often operate at or near room temperature and pressure, reducing the energy requirements of the process. chemrxiv.org |

| High Selectivity | By modeling the active sites of enzymes, these catalysts can achieve high levels of regioselectivity and stereoselectivity in the oxidation of complex molecules. rsc.org |

| Catalyst Reusability | Immobilizing biomimetic catalysts on solid supports can facilitate their separation from the reaction mixture and allow for their reuse, contributing to a more sustainable process. rsc.org |

The study of such systems not only provides routes to valuable chemicals but also offers insights into the mechanisms of their biological counterparts. nih.govnih.gov

Formation of Peroxycarboxylic Nitric Anhydrides for Atmospheric Research

In the atmosphere, peroxycarboxylic acids can react with nitrogen dioxide (NO₂) to form peroxycarboxylic nitric anhydrides, a class of compounds commonly referred to as PANs. rsc.org The formation of 2-methylpropaneperoxy nitric anhydride (B1165640) would proceed from the reaction of the 2-methylpropaneperoxy radical with NO₂. Peroxy radicals are key intermediates in the atmospheric oxidation of volatile organic compounds (VOCs). rsc.orgresearchgate.net

The general reaction for the formation of a PAN is as follows:

RC(O)OO• + NO₂ ⇌ RC(O)OONO₂

Where RC(O)OO• is a peroxyacyl radical.

These PANs are significant in atmospheric chemistry for several reasons:

Reservoir for Nitrogen Oxides (NOₓ): PANs are thermally unstable and can decompose back into a peroxyacyl radical and NO₂. rsc.org This allows them to act as a reservoir for NOₓ (NO + NO₂), transporting these ozone precursors over long distances to remote regions.

Impact on Air Quality: The long-range transport of NOₓ by PANs can influence the photochemical production of ozone in downwind areas. rsc.org

Source of Organic Nitrates: The multiphase reactions of organic peroxides with nitrite (B80452) can also be a source of organic nitrates in atmospheric aerosols, which are important components of secondary organic aerosols (SOA). researchgate.net

Research on the thermal decomposition of PANs, such as peroxyacrylic nitric anhydride (APAN), helps to determine their atmospheric lifetimes and thus their potential for long-range transport. rsc.org The study of these reactions is crucial for understanding atmospheric chemical processes, including the formation of photochemical smog and the distribution of air pollutants. rsc.orgcopernicus.org

Environmental Transformation Pathways of 2 Methylpropaneperoxoic Acid

Photochemical Degradation Pathways of Atmospheric Peroxy Acids

Atmospheric peroxy acids are susceptible to photochemical degradation, primarily through photolysis, which is the dissociation of a chemical compound by light. The key to this process in peroxy acids is the weak peroxide (-O-O-) bond.

Upon absorption of ultraviolet (UV) radiation from the sun, the peroxy acid molecule can undergo cleavage of the O-O bond, a process known as homolysis, to produce two radical species. In the case of a generic peroxy acid (RC(O)OOH), this can be represented as:

RC(O)OOH + hν → RC(O)O• + •OH

This reaction produces a carboxyl radical (RC(O)O•) and a hydroxyl radical (•OH), both of which are highly reactive species in the atmosphere. The hydroxyl radical is a major atmospheric oxidant, driving many of the chemical transformations that occur in the troposphere.

Reaction Kinetics with Atmospheric Oxidants (e.g., Hydroxyl Radicals)

The reaction with hydroxyl radicals (•OH) is a primary degradation pathway for many volatile organic compounds (VOCs) in the atmosphere, including peroxy acids. The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound.

The reaction between a peroxy acid and a hydroxyl radical can proceed via hydrogen abstraction from either the carboxylic acid group or the alkyl group. For 2-methylpropaneperoxoic acid, this can be represented as:

(CH₃)₂CHC(O)OOH + •OH → (CH₃)₂CHC(O)OO• + H₂O (Abstraction from the -OOH group) (CH₃)₂CHC(O)OOH + •OH → •C(CH₃)₂C(O)OOH + H₂O (Abstraction from the tertiary C-H)

The rate constants for the reaction of hydroxyl radicals with organic molecules are highly dependent on the structure of the molecule. For alkanes, the rate constant generally increases with the number of hydrogen atoms available for abstraction. copernicus.org The presence of functional groups can also significantly influence the reaction rate.

While a specific rate constant for the reaction of this compound with •OH is not available in the literature, data for similar compounds can provide an estimate. For instance, the rate constants for the reaction of •OH with various organic compounds are extensively documented. copernicus.orgrsc.orgnih.govcopernicus.orgcopernicus.orgnih.gov Based on these, the atmospheric lifetime of this compound with respect to reaction with hydroxyl radicals is expected to be on the order of days to weeks, making it a significant, though not always dominant, removal pathway compared to photolysis.

Table 1: Estimated Atmospheric Lifetime of this compound with Respect to Hydroxyl Radicals

| Atmospheric Oxidant | Assumed Average Concentration (molecules cm⁻³) | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

| Hydroxyl Radical (•OH) | 1 x 10⁶ | 1 x 10⁻¹² - 1 x 10⁻¹¹ | ~1-10 days |

Note: The rate constant is an estimation based on similar organic acids and the atmospheric lifetime is calculated as 1/(k[OH]). This is a simplified estimation and actual lifetime will vary with atmospheric conditions.

Contribution to Secondary Organic Aerosol (SOA) Formation (indirectly through related species)

Secondary organic aerosols (SOA) are fine particulate matter formed in the atmosphere through the oxidation of volatile organic compounds (VOCs). nih.govunc.eduwikipedia.org The degradation products of this compound can indirectly contribute to the formation of SOA.

The photochemical and oxidative degradation of this compound leads to the formation of smaller, more oxidized, and less volatile organic compounds. For example, the carboxyl radical ((CH₃)₂CHC(O)O•) formed during photolysis can decompose to an alkyl radical and carbon dioxide:

(CH₃)₂CHC(O)O• → (CH₃)₂CH• + CO₂

This isopropyl radical can then react with oxygen to form a peroxy radical, which can participate in a cascade of reactions leading to the formation of products with lower volatility. These low-volatility products can then partition from the gas phase to the aerosol phase, either by condensing onto existing particles or by forming new particles. nih.gov

Furthermore, the oxidation of the parent molecule can lead to the formation of multifunctional compounds (e.g., containing both carbonyl and hydroxyl or carboxyl groups). These highly oxygenated molecules have significantly lower vapor pressures and are key precursors to SOA formation. wikipedia.orgamericanchemistry.com While the direct contribution of this compound to SOA is not quantified, the general mechanisms of VOC oxidation and SOA formation strongly suggest that its degradation products will participate in this process. hsewebsite.com

General Principles of Peroxide and Peroxy Acid Degradation in Environmental Contexts

The environmental degradation of organic peroxides and peroxy acids is primarily driven by their inherent instability, particularly the weakness of the peroxide bond (-O-O-). hmroyal.com This instability leads to several key degradation principles:

Thermal Decomposition: Organic peroxides can decompose when heated, a process that can be self-accelerating if the heat generated is not dissipated. hmroyal.comnih.govacs.orgsemanticscholar.org While this is a major consideration for the storage and handling of concentrated peroxides, in the atmosphere, thermal decomposition rates for most peroxy acids are generally slower than photochemical and oxidative degradation pathways at typical ambient temperatures.

Photochemical Instability: As discussed in section 7.1, the absorption of solar radiation can lead to the cleavage of the O-O bond, initiating a cascade of radical reactions. This is a dominant degradation pathway for many peroxides in the sunlit troposphere.

Oxidative Degradation: Reactions with atmospheric oxidants, most notably the hydroxyl radical (•OH), but also potentially the nitrate (B79036) radical (NO₃) during nighttime, contribute to the breakdown of peroxides. caltech.edu These reactions typically involve the abstraction of a hydrogen atom.

Aqueous Phase Reactions: Peroxy acids can be water-soluble and their chemistry in atmospheric water droplets (clouds, fog, and aerosols) can be important. nih.govchemicalsafetyfacts.org In the aqueous phase, they can act as oxidants, for example, in the conversion of sulfur dioxide to sulfate, a key component of acid rain. The pH of the aqueous phase can also influence their stability and reactivity.

The degradation of peroxides ultimately leads to the formation of more stable, smaller, and often more oxidized products, such as carboxylic acids, aldehydes, ketones, and carbon dioxide. These products can then undergo further atmospheric processing, be removed by deposition, or contribute to the formation of other atmospheric phenomena like SOA.

Future Research Directions and Emerging Trends for 2 Methylpropaneperoxoic Acid Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A key area for future research lies in the development of novel catalytic systems to enhance the selectivity and efficiency of oxidations involving 2-methylpropaneperoxoic acid. While peroxy acids can function as stoichiometric oxidants, the use of catalysts can significantly improve reaction rates, control stereoselectivity, and enable reactions under milder conditions.

One promising avenue is the exploration of metal-based catalysts. For instance, manganese complexes have shown effectiveness in the epoxidation of alkenes using peracetic acid. nih.gov Future work could focus on designing and synthesizing manganese catalysts, as well as complexes of other transition metals like iron, ruthenium, and rhenium, that are specifically tailored for use with the bulkier this compound. The goal would be to develop systems that can achieve high turnover numbers and turnover frequencies while maintaining excellent chemo- and stereoselectivity for various substrates.

Furthermore, the development of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse, crucial for sustainable chemical processes. Research into supporting metal complexes on solid supports such as zeolites, mesoporous silica, or polymers could lead to robust and recyclable catalytic systems for this compound-mediated oxidations.

Table 1: Potential Catalytic Systems for this compound Oxidations

| Catalyst Type | Potential Advantages | Research Focus |

| Homogeneous Metal Complexes (Mn, Fe, Ru, Re) | High activity and selectivity, mild reaction conditions. | Ligand design to tune reactivity and selectivity for this compound. |

| Heterogeneous Catalysts (Supported Metals) | Ease of separation and recyclability, improved catalyst stability. | Development of robust support materials and effective catalyst immobilization techniques. |

| Organocatalysts | Metal-free, environmentally benign. | Design of chiral organocatalysts for asymmetric oxidations. |

Computational Design of Peroxyisobutyric Acid-Mediated Reactions

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction mechanisms, transition states, and product selectivities. The application of computational methods to this compound-mediated reactions is a burgeoning area with immense potential.

Density Functional Theory (DFT) and ab initio calculations can be employed to model the transition states of oxidation reactions involving this compound. This can provide valuable insights into the factors governing stereoselectivity, such as the approach of the oxidant to the substrate. For example, computational studies on the epoxidation of ethene with peracetic acid have helped to elucidate the nature of the transition state and explain observed kinetic isotope effects. ic.ac.uk Similar studies with this compound and more complex substrates would be highly valuable.

Furthermore, computational screening of potential catalysts can accelerate the discovery of new and improved catalytic systems. By calculating the energy barriers for different catalytic cycles, researchers can identify promising catalyst candidates for experimental investigation. nih.gov This approach can save significant time and resources compared to traditional trial-and-error methods. The computational exploration of copper-catalyzed aerobic oxidation of unsaturated compounds has provided insights into the role of the metal in activating oxygen and facilitating the reaction, which could be relevant for designing systems involving peroxy acids. nih.gov

Exploration of New Oxidative Transformations

While epoxidation is a well-known application of peroxy acids, future research should explore the use of this compound in a wider range of oxidative transformations. The unique steric and electronic properties of this branched-chain peroxy acid may offer advantages in certain reactions.

One area of interest is the Baeyer-Villiger oxidation, which is the conversion of ketones to esters. Kinetic and mechanistic studies of the Baeyer-Villiger oxidation of α-diketones with other peroxy acids have been conducted, and similar investigations with this compound could reveal its efficacy and selectivity for this important transformation. researchgate.net

Another potential application is in the oxidation of heteroatoms, such as the oxidation of sulfides to sulfoxides and sulfones, and amines to N-oxides. The development of selective methods for these transformations is of great interest in medicinal and materials chemistry. Research into the reactivity of this compound towards various functional groups will be crucial for expanding its synthetic utility.

Advanced Spectroscopic Probes for Real-Time Mechanistic Elucidation

A deeper understanding of reaction mechanisms is fundamental to the development of better chemical processes. Advanced spectroscopic techniques can provide real-time information on the formation and decay of reactive intermediates, offering a window into the intricate steps of a chemical reaction.

For instance, rapid-scan and stopped-flow techniques coupled with UV-Vis, EPR, and Mössbauer spectroscopy have been used to study the reaction intermediates of enzymes like cytochrome P450 with peroxyacetic acid. nih.gov These studies have identified high-valent iron-oxo species as key intermediates. Similar time-resolved spectroscopic studies on catalytic systems involving this compound could help to identify the active oxidizing species and elucidate the catalytic cycle.

Furthermore, techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient intermediates in solution. torvergata.it The application of ESI-MS and other advanced mass spectrometric methods to reactions of this compound could provide direct evidence for the existence of proposed intermediates and help to unravel complex reaction pathways. Theoretical calculations of spectroscopic properties can also aid in the interpretation of experimental data. rsc.org

Understanding Long-Range Atmospheric Transport and Fate of Peroxyisobutyric Acid and its Derivatives

The atmospheric chemistry of organic compounds is a critical area of research due to its impact on air quality and climate. While the atmospheric fate of simple peroxy acids like peroxyacetic acid has been studied, less is known about the behavior of more complex, branched-chain peroxy acids like this compound.

Future research should focus on understanding the potential for long-range atmospheric transport of this compound and its derivatives. This involves studying its volatility, solubility in atmospheric water droplets, and partitioning between the gas and aerosol phases. Models of atmospheric transport can be used to predict how far this compound and its degradation products might travel from their sources.

The atmospheric degradation pathways of this compound also need to be investigated. This includes its reactions with key atmospheric oxidants such as the hydroxyl radical (OH), nitrate (B79036) radical (NO3), and ozone (O3). The products of these reactions will determine the ultimate environmental impact of this compound. The study of the atmospheric fate of related compounds, such as methacrolein, can provide insights into the potential isomerization and decomposition pathways of peroxy radicals derived from this compound. caltech.edunasa.gov Understanding the whole-body metabolic fate of branched-chain amino acids, which share structural similarities, could also offer clues to the potential breakdown products in the atmosphere. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for synthesizing and handling 2-Methylpropaneperoxoic acid in laboratory settings?

- Methodological Answer :

- Use engineering controls (e.g., fume hoods) to minimize airborne exposure, as peroxoic acids may decompose into hazardous byproducts. Nitrile or natural rubber gloves and Tyvek® protective clothing are recommended to prevent skin absorption .

- Implement routine air sampling to monitor exposure levels, as no occupational exposure limits are established for structurally similar peroxoic acids. If concentrations exceed safe thresholds, reassess ventilation systems .

- Provide emergency eyewash stations and showers, and enforce strict hygiene practices (e.g., no eating in labs, post-exposure decontamination) .

Q. How can researchers assess the purity of this compound during synthesis?

- Methodological Answer :

- Use high-performance liquid chromatography (HPLC) paired with UV detection to quantify impurities. For example, structurally related propanoic acid derivatives (e.g., ibuprofen impurities) are analyzed using reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

- Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can confirm molecular integrity. For peroxoic acids, monitor characteristic peaks for peroxide (-O-O-) bonds near 3300 cm⁻¹ in IR spectra .

Q. What are the primary degradation pathways of this compound under ambient conditions?

- Methodological Answer :